

solubility of tetradecyl methacrylate in different solvents

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Compound of Interest

Compound Name: Tetradecyl methacrylate

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Solubility of Tetradecyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetradecyl methacrylate, a long-chain alkyl methacrylate, is a hydrophobic monomer utilized in the synthesis of various polymers with applications in specialty coatings, adhesives, and as flow improvers for oils. A thorough understanding of its solubility characteristics in different organic solvents is crucial for its effective polymerization, formulation, and application. This technical guide provides a comprehensive overview of the solubility of **tetradecyl methacrylate**, outlines a detailed experimental protocol for its determination, and presents a conceptual framework for understanding its solubility behavior.

While extensive searches for precise quantitative solubility data for **tetradecyl methacrylate** in various organic solvents did not yield specific numerical values in publicly available literature, this guide consolidates qualitative information and provides a robust experimental methodology for researchers to determine these parameters in their own laboratory settings.

Physicochemical Properties of Tetradecyl Methacrylate

Property	Value	Reference
Chemical Formula	C18H34O2	[1][2][3]
Molar Mass	282.46 g/mol	[2]
Appearance	Clear, colorless to light yellow liquid	[1]
Density	0.871 g/cm ³	[3][4]
Boiling Point	354.9 °C at 760 mmHg	[5]
CAS Number	2549-53-3	[1][2][3]

Solubility Profile of Tetradecyl Methacrylate

Tetradecyl methacrylate's molecular structure is characterized by a long, nonpolar C14 alkyl chain and a moderately polar methacrylate ester group. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like."[\[1\]](#)

Qualitative Solubility:

- **High Solubility:** Expected in nonpolar and weakly polar aprotic solvents. The long hydrophobic tail of **tetradecyl methacrylate** dominates its solubility behavior, leading to good miscibility with solvents that have similar low polarity.
 - Examples: Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylene), and chlorinated hydrocarbons (e.g., chloroform, dichloromethane).[\[1\]](#)
- **Moderate to Low Solubility:** Expected in polar aprotic solvents. While the ester group can interact with these solvents, the large nonpolar alkyl chain limits overall solubility.
 - Examples: Ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).
- **Very Low to Insoluble:** Expected in polar protic solvents. The strong hydrogen bonding networks in these solvents are not effectively disrupted by the nonpolar **tetradecyl methacrylate**.

- Examples: Water, alcohols (e.g., methanol, ethanol), and glycols.^[1]

The solubility of **tetradecyl methacrylate** is also temperature-dependent, with solubility generally increasing with a rise in temperature.^[1]

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for determining the solubility of a liquid monomer like **tetradecyl methacrylate** in an organic solvent.

3.1. Materials and Equipment

- **Tetradecyl methacrylate** (solute)
- Selected organic solvent
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatically controlled shaker or water bath
- Glass vials with screw caps
- Calibrated pipettes and syringes
- Membrane filters (e.g., 0.45 μm PTFE)
- Drying oven
- Desiccator

3.2. Experimental Procedure

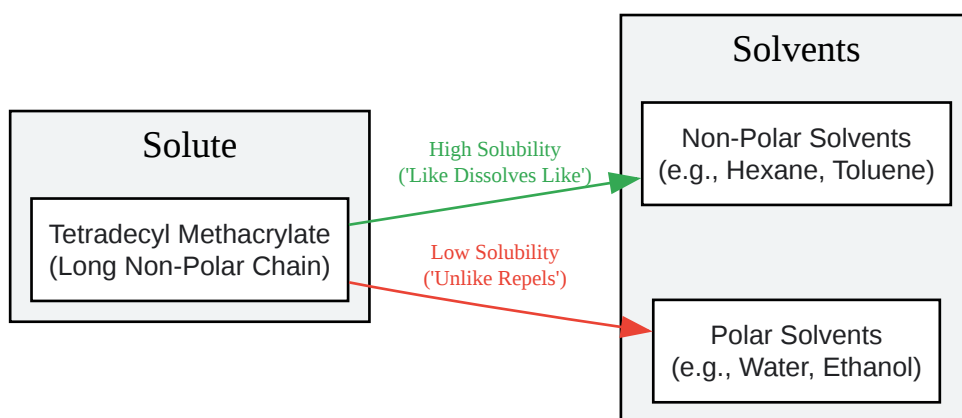
- Preparation of Saturated Solution:
 1. Add an excess amount of **tetradecyl methacrylate** to a known volume of the selected solvent in a sealed glass vial. The presence of a separate, undissolved phase of the monomer is essential to ensure saturation.

2. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 3. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of an undissolved phase.
- Sample Collection and Filtration:
 1. Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the phases to separate.
 2. Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the solvent saturated with the monomer) using a pre-warmed pipette to prevent precipitation upon cooling.
 3. Filter the collected sample through a membrane filter to remove any dispersed micro-droplets of the undissolved monomer.
 - Gravimetric Analysis:
 1. Accurately weigh a clean, dry evaporating dish on an analytical balance (W_{dish}).
 2. Transfer the filtered saturated solution into the pre-weighed evaporating dish.
 3. Reweigh the evaporating dish containing the solution (W_{solution}).
 4. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the **tetradecyl methacrylate** (a temperature below its boiling point is recommended, under vacuum if necessary).
 5. Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this step until a constant weight is achieved (W_{final}).
 - Calculation of Solubility:
 - Mass of the dissolved **tetradecyl methacrylate** (m_{solute}) = $W_{\text{final}} - W_{\text{dish}}$
 - Mass of the solvent (m_{solvent}) = $W_{\text{solution}} - W_{\text{final}}$

- Solubility (g/100 g solvent) = (m_solute / m_solvent) * 100

Visualizing Solubility Principles and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts related to the solubility of **tetradecyl methacrylate** and the experimental process for its determination.



References

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com